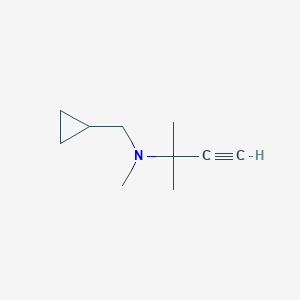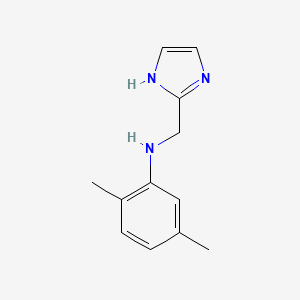![molecular formula C11H19NO2 B13251318 (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13251318.png)
(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol: is an organic compound with the molecular formula C11H19NO2 It is characterized by a furan ring substituted with a hydroxymethyl group and an aminoalkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminoalkyl Chain: The aminoalkyl chain can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated furan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxymethyl group, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Research: It is used as a probe to study various biochemical pathways and interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol
- (5-{[(3-Ethylbutyl)amino]methyl}furan-2-yl)methanol
- (5-{[(3-Methylpentyl)amino]methyl}furan-2-yl)methanol
Uniqueness
- The specific structure of (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol, including the position and nature of its substituents, imparts unique chemical and biological properties. For instance, the presence of the 3-methylbutyl group can influence its lipophilicity and, consequently, its interaction with biological membranes.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
[5-[(3-methylbutylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C11H19NO2/c1-9(2)5-6-12-7-10-3-4-11(8-13)14-10/h3-4,9,12-13H,5-8H2,1-2H3 |
InChI Key |
AGMAAOQXQWXLCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


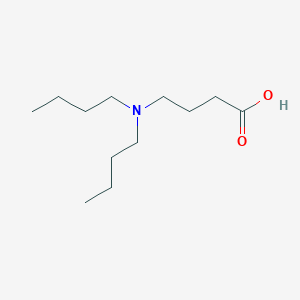
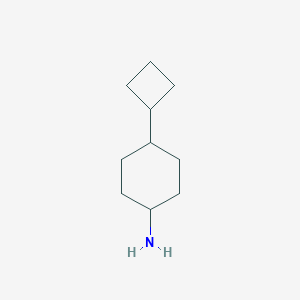
![7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13251255.png)
![2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol](/img/structure/B13251256.png)
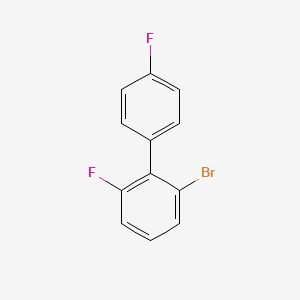
![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine](/img/structure/B13251268.png)
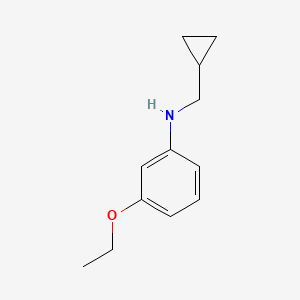
![{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol](/img/structure/B13251281.png)
![[(1,3-Dioxaindan-4-yl)(hydroxy)methyl]phosphonic acid](/img/structure/B13251287.png)
![2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile](/img/structure/B13251313.png)
![2-[(Dimethylamino)methyl]pyridin-4-amine](/img/structure/B13251317.png)
